2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone
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Overview
Description
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group and a methylaminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone typically involves the bromination of 1-(6-methylaminopyrid-3-yl)ethanone. One common method is the reaction of 1-(6-methylaminopyrid-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(6-methylaminopyrid-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-methylaminopyrid-3-yl)acetic acid.
Scientific Research Applications
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Similar structure but with a trifluoromethyl group instead of a methylamino group.
2-Bromo-1-(6-methylpyridin-2-yl)ethanone: Similar structure but with a methyl group instead of a methylamino group.
Uniqueness
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is unique due to the presence of the methylamino group, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H9BrN2O/c1-10-8-3-2-6(5-11-8)7(12)4-9/h2-3,5H,4H2,1H3,(H,10,11) |
InChI Key |
HAEYRCCPJMFJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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